molecular formula C13H17ClN2 B1460363 (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride CAS No. 2060031-21-0

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride

Cat. No.: B1460363
CAS No.: 2060031-21-0
M. Wt: 236.74 g/mol
InChI Key: ZOINRZMZFNNEIS-UHFFFAOYSA-N
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Description

“(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride” is a compound that contains a pyrrole ring system . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, results in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C14H18N2.ClH . The average mass is 171.238 Da and the monoisotopic mass is 171.104797 Da .


Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. For example, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .

Scientific Research Applications

Crystallographic Studies

  • The structural characterization of pyrrolide-imine Schiff base compounds through X-ray crystallography reveals their dimeric structures supported by hydrogen bonds. These findings offer insights into the self-assembly and molecular recognition properties of such compounds, with potential applications in materials science and supramolecular chemistry (Akerman & Chiazzari, 2014).

Catalytic and Anticancer Activity

  • Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases have been synthesized and characterized. These complexes exhibit significant anticancer activity against various human cancerous cell lines. Such findings could pave the way for the development of new chemotherapeutic agents (Mbugua et al., 2020).

Antimicrobial Applications

  • Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant antibacterial and antifungal effects. These compounds provide a promising template for the development of new antimicrobial agents, highlighting the therapeutic potential of pyrrole-based molecules (Hublikar et al., 2019).

Imaging and Photocytotoxicity

  • Iron(III) catecholates with pyrrole motifs have been investigated for their photocytotoxic properties and cellular imaging capabilities. These complexes exhibit unprecedented photocytotoxicity under red light, offering a novel approach to cancer treatment through photodynamic therapy (Basu et al., 2014).

Antiosteoclast Activity

  • A new family of boronates featuring pyrrole and diazaphospholo[1,5-a]pyridine moieties has been synthesized and shown to exhibit antiosteoclast and osteoblast activity. These findings suggest potential applications in treating bone-related diseases by modulating osteoclast activity (Reddy et al., 2012).

Mechanism of Action

The mode of action of pyrrole derivatives often involves binding with high affinity to multiple receptors, which can lead to a variety of effects depending on the specific derivative and target . The environment in which the compound acts can also influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all potentially impact the compound’s behavior.

Biochemical Analysis

Biochemical Properties

(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it may act as a substrate or inhibitor for certain enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzymes and proteins involved, which can vary based on the experimental conditions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and other molecular effects. The precise mechanisms depend on the specific biomolecules involved and the experimental conditions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade over time, leading to a decrease in its activity. Long-term studies in vitro or in vivo can provide insights into these temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic profile of cells and tissues, providing insights into the compound’s role in metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in experimental studies .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13;/h3-8H,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOINRZMZFNNEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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